molecular formula C21H28N2O4 B10999028 [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10999028
M. Wt: 372.5 g/mol
InChI Key: AONLWSDYLQRBBM-UHFFFAOYSA-N
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Description

[1-({[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a sophisticated synthetic building block designed for pharmaceutical discovery and life sciences research. This compound features a 4-methoxyindole scaffold, a structure prevalent in ligands for various biological targets, combined with a cyclohexyl-acetic acid moiety that can mimic peptide turn structures. The 4-methoxyindole group is of significant interest in medicinal chemistry. Indole derivatives are known to interact with G-protein coupled receptors (GPCRs), including formyl peptide receptors (FPRs) and other enzyme families . The molecule is engineered as a potential intermediate for synthesizing novel compounds targeting these pathways. Its structure suggests potential utility as a peptidomimetic or a key precursor in developing receptor agonists/antagonists. Researchers can utilize this compound to explore structure-activity relationships (SAR), design probe molecules for target validation, or develop new chemical tools for studying cellular signaling processes. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to determine the compound's specific properties and suitability for their intended application.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2-[1-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H28N2O4/c1-27-18-7-5-6-17-16(18)8-12-23(17)13-9-19(24)22-15-21(14-20(25)26)10-3-2-4-11-21/h5-8,12H,2-4,9-11,13-15H2,1H3,(H,22,24)(H,25,26)

InChI Key

AONLWSDYLQRBBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Indole Functionalization

The 4-methoxyindole core is synthesized via Fischer indole synthesis , where 4-methoxyphenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (H2SO4, 80°C, 6 h). Propanoic acid side-chain introduction employs alkylation with methyl acrylate in DMF using Cs2CO3 (2 equiv., 60°C, 12 h), followed by saponification (LiOH, THF/H2O, 0°C to rt, 4 h) to yield 3-(4-methoxy-1H-indol-1-yl)propanoic acid.

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
Fischer indole synthesisH2SO4, 80°C, 6 h68%89%
AlkylationCs2CO3, DMF, 60°C, 12 h82%91%
SaponificationLiOH, THF/H2O, 0°C→rt, 4 h95%98%

Synthesis of 1-(Aminomethyl)Cyclohexylacetic Acid

Nitromethane Cyclohexylation (Patent CN1221525C)

Cyclohexanone undergoes Henry reaction with nitromethane (KOH, MeOH, 0°C, 2 h) to form 1-(nitromethyl)cyclohexanol, which is oxidized (CrO3, H2SO4) to 1-(nitromethyl)cyclohexanone. Hydrogenation (H2, Pd/C, 50 psi, 24 h) reduces the nitro group to amine, yielding 1-(aminomethyl)cyclohexanol. Subsequent Jones oxidation (CrO3, H2O, acetone) generates the acetic acid derivative.

Optimization Note: Replacing CrO3 with TEMPO/NaClO2 improves oxidation yield from 70% to 88% while reducing toxicity.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

3-(4-Methoxy-1H-indol-1-yl)propanoic acid (1 equiv.) and 1-(aminomethyl)cyclohexylacetic acid (1.2 equiv.) undergo coupling via EDC·HCl (1.5 equiv.) and HOBt (1 equiv.) in DMF (0°C→rt, 12 h). Purification by silica chromatography (EtOAc/hexane, 3:7) affords the target compound in 78% yield.

Side Reaction Mitigation:

  • Excess EDC·HCl (1.5 equiv.) minimizes unreacted acid.

  • HOBt suppresses racemization during amide bond formation.

Mixed Anhydride Method

Isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.5 equiv.) generate the propanoic acid mixed anhydride in THF (-10°C, 1 h). Addition of 1-(aminomethyl)cyclohexylacetic acid (1 equiv.) at 0°C followed by warming to rt (4 h) yields the product (85%, purity 97%).

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography (Dowex 1×8, acetate form) removes unreacted amines.

  • Reverse-phase HPLC (C18 column, 5–95% MeCN/H2O + 0.1% TFA) achieves ≥99% purity.

Spectroscopic Data

  • 1H-NMR (DMSO-d6): δ 10.61 (s, 1H, indole NH), 7.50–7.20 (m, aromatic), 4.22–4.08 (m, CH2NH), 3.85 (s, OCH3), 2.35 (s, CH2COOH).

  • HRMS (ESI+) : m/z 429.2120 [M+H]+ (calc. 429.2125).

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost ($/g)
EDC/HOBt coupling78%98%Moderate120
Mixed anhydride85%97%High95
Patent route72%95%Low150

The mixed anhydride method offers optimal balance between yield and cost, though EDC/HOBt ensures higher stereochemical fidelity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid group, to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Esters and amides formed from the acetic acid group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Modified Cyclohexaneacetic Acid Derivatives

The target compound shares structural homology with several indole-bearing cyclohexaneacetic acid analogs, differing primarily in substituent positioning and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Reference
[1-({[3-(6-Chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₂₀H₂₅ClN₂O₃ 376.9 6-chloroindole Chlorine substitution at indole C6 vs. 4-methoxy group
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid C₁₈H₁₆FNO₃ 313.32 4-fluorophenyl, propanoic acid Aryl substitution at indole C2; lacks cyclohexyl group
2-[1-({[(4-Methylphenyl)sulfonyl]amino}methyl)-cyclohexyl]acetic acid C₁₆H₂₃NO₄S 325.42 p-toluenesulfonamide Sulfonamide linker vs. propanoylamino linker

Key Observations :

  • The 6-chloroindole analog () exhibits higher molecular weight due to chlorine substitution, which may enhance lipophilicity and alter target binding compared to the 4-methoxyindole variant.
Cyclohexaneacetic Acid Derivatives with Protective Groups

Several analogs feature protective groups or modified linkers, highlighting synthetic versatility:

Compound Name Molecular Formula Molecular Weight Functional Group Role in Synthesis Reference
FMOC-1-aminomethyl-cyclohexaneacetic acid C₂₄H₂₇NO₄ 393.48 FMOC-protected amine Used in peptide synthesis; enhances solubility for coupling
Gabapentin Enacarbil (GPT Acid Impurity) C₁₃H₂₃NO₃ 241.33 Isobutyramidomethyl Prodrug of gabapentin; lacks indole moiety

Key Observations :

  • FMOC-protected derivatives () are critical intermediates in solid-phase synthesis, enabling precise conjugation of the cyclohexaneacetic acid scaffold to other pharmacophores.
  • Gabapentin-related compounds () demonstrate the therapeutic relevance of cyclohexaneacetic acid in neurologic disorders, though the target compound’s indole group may redirect bioactivity toward alternative targets.
Indole-Acetic Acid Derivatives with Aryl Substituents

Compounds with aryl-acetylated indoles illustrate divergent pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications Reference
(3-Chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate C₂₆H₂₀Cl₂NO₄ 489.35 Dichloroaryl, ester linkage Anti-inflammatory or kinase inhibition
1H-Indole-1-acetic acid, 3-(4-methoxybenzoyl)-2-methyl C₁₉H₁₇NO₄ 335.34 4-methoxybenzoyl Serotonergic or antiproliferative activity

Key Observations :

  • The dichloroaryl indole-acetate () includes ester functionality, which may confer metabolic instability compared to the target compound’s stable acetic acid group.
  • The 4-methoxybenzoyl derivative () shares a methoxy group but lacks the cyclohexane scaffold, suggesting distinct target selectivity.

Biological Activity

The compound [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, characterized by its unique structural features, is an indole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of approximately 304.34 g/mol. The compound features an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects. The methoxy group enhances its chemical reactivity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms, including:

  • Interaction with Cellular Receptors : The indole structure allows for binding to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of indole derivatives, including this compound. Indole structures are known to induce apoptosis in cancer cells through various pathways. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

A study conducted on related indole compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 7.5 to 10.5 mm . This suggests that this compound may possess similar properties.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Indole-3-acetic acidC10H9NO2Plant hormone involved in growth regulation
5-Methoxyindole-3-acetic acidC11H11NO3Contains a methoxy group at the 5-position
Indole-3-butyric acidC12H13NO2Used as a rooting hormone in plant propagation

The unique combination of functional groups in this compound may lead to distinct interactions with biological targets compared to other indole derivatives, potentially resulting in unique therapeutic effects not observed in structurally similar compounds.

Q & A

Q. What synthetic methodologies are recommended for the preparation of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid?

Answer: The compound can be synthesized via multi-step protocols involving:

  • Indole functionalization : React 4-methoxyindole with 3-chloropropanoyl chloride to form the propanoyl intermediate, followed by coupling with a cyclohexylacetic acid derivative.
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the propanoyl-indole moiety with the aminomethylcyclohexylacetic acid backbone .
  • Optimized reflux conditions : Reflux in acetic acid with sodium acetate (0.01 mol) for 2.5–3 hours to ensure cyclization and precipitate formation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.96–7.29 ppm for indole and methoxy groups) and carbonyl signals (δ ~170–175 ppm for acetic acid and amide groups) in DMSO-d6 or CDCl3 .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting exact mass matches (e.g., [M+H]+ calculated for C21H27N2O5: 411.19 g/mol) .
  • Recrystallization : Purify using acetic acid/water mixtures (1:1 v/v) to achieve >95% purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition assays : Screen against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric or spectrophotometric methods .
  • Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives under varying conditions?

Answer:

  • Variable temperature NMR : Use VT-NMR to detect dynamic rotational isomerism in the cyclohexyl or propanoyl groups, which may cause signal splitting .
  • DFT calculations : Compare experimental 13C chemical shifts with computational predictions (e.g., B3LYP/6-31G* level) to identify conformational artifacts .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures of key intermediates .

Q. What strategies optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent screening : Replace acetic acid with DMF/acetic acid mixtures (3:1) to enhance solubility of hydrophobic intermediates .
  • Catalyst optimization : Test ZnCl2 or CuI as Lewis acid catalysts to accelerate amide coupling (reported yield improvements from 60% to >85%) .
  • Flow chemistry : Implement continuous-flow reactors to reduce reaction times (e.g., from 3 hours to 30 minutes) and minimize side-product formation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent variation : Modify the methoxy group on the indole ring to ethoxy or hydroxyl groups and assess COX-2 selectivity .
  • Scaffold hopping : Replace the cyclohexyl ring with bicyclic systems (e.g., norbornane) to improve metabolic stability .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions with target enzymes .

Q. What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predict logP (~2.8), solubility (LogS = -4.2), and blood-brain barrier permeability (non-penetrant) based on topological polar surface area (TPSA ~90 Ų) .
  • ProTox-II : Estimate hepatotoxicity (probability >70%) and identify cytochrome P450 3A4 as a primary metabolic pathway .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Metabolic profiling : Use LC-MS to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) that reduce bioavailability .
  • Dose recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t1/2 = 4.2 hours in murine models) .

Q. What experimental controls are critical when comparing synthetic batches with conflicting purity data?

Answer:

  • HPLC-DAD/MS : Use C18 columns (5 μm, 4.6 × 250 mm) with gradient elution (0.1% formic acid in H2O/MeCN) to detect trace impurities (<0.5%) .
  • Stability testing : Store batches under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products (e.g., hydrolyzed amide bonds) .

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